molecular formula C23H19ClO3S B6314276 (R)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid CAS No. 179545-78-9

(R)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid

Cat. No.: B6314276
CAS No.: 179545-78-9
M. Wt: 410.9 g/mol
InChI Key: JXAGDPXECXQWBC-IBGZPJMESA-N
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Description

®-4-(4’-Chloro-[1,1’-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid is an organic compound that features a biphenyl structure with a chloro substituent, a phenylthio group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(4’-Chloro-[1,1’-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid typically involves multiple steps, including the formation of the biphenyl core, introduction of the chloro substituent, and attachment of the phenylthio and butanoic acid groups. Common synthetic routes may include:

    Suzuki Coupling: Formation of the biphenyl core through a palladium-catalyzed cross-coupling reaction between a boronic acid and an aryl halide.

    Chlorination: Introduction of the chloro substituent using reagents such as thionyl chloride or N-chlorosuccinimide.

    Thioether Formation: Attachment of the phenylthio group via nucleophilic substitution reactions.

    Butanoic Acid Formation: Introduction of the butanoic acid moiety through esterification and subsequent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

®-4-(4’-Chloro-[1,1’-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the phenylthio group to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Thiols, amines, alkoxides.

Major Products

    Sulfoxides and Sulfones: Products of oxidation reactions.

    Alcohols: Products of reduction reactions.

    Substituted Biphenyls: Products of substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Exploration of its pharmacological properties for potential therapeutic applications.

Industry

    Materials Science: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which ®-4-(4’-Chloro-[1,1’-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • ®-4-(4’-Bromo-[1,1’-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid
  • ®-4-(4’-Fluoro-[1,1’-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid
  • ®-4-(4’-Methyl-[1,1’-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid

Uniqueness

The uniqueness of ®-4-(4’-Chloro-[1,1’-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid lies in its specific substituents, which can influence its reactivity, biological activity, and potential applications. The chloro group, for example, can affect the compound’s electronic properties and its interactions with biological targets.

Properties

IUPAC Name

(2R)-4-[4-(4-chlorophenyl)phenyl]-4-oxo-2-(phenylsulfanylmethyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClO3S/c24-20-12-10-17(11-13-20)16-6-8-18(9-7-16)22(25)14-19(23(26)27)15-28-21-4-2-1-3-5-21/h1-13,19H,14-15H2,(H,26,27)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAGDPXECXQWBC-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SC[C@H](CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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